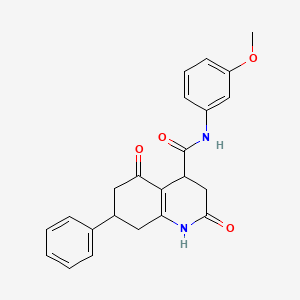
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK . The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-proliferative activity and interactions with DNA and proteins.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with biological molecules, such as DNA and proteins, are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone: This compound has a similar structure and is studied for its anti-proliferative activity.
N-(4-hydroxy-3-methoxyphenyl)acetamide: Another compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry and biological research.
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22N2O4/c1-29-17-9-5-8-16(12-17)24-23(28)18-13-21(27)25-19-10-15(11-20(26)22(18)19)14-6-3-2-4-7-14/h2-9,12,15,18H,10-11,13H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
FQPKTZWQTAJCCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


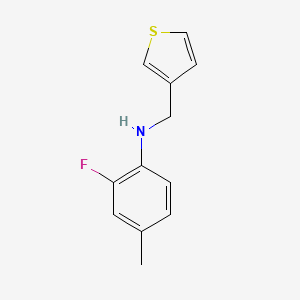
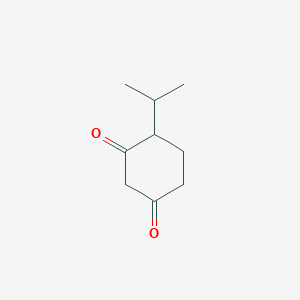


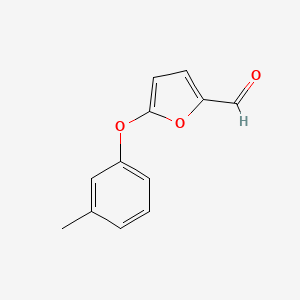
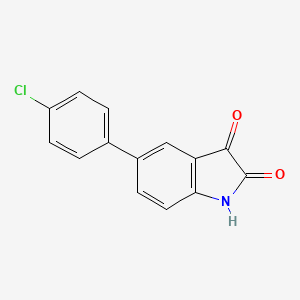
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
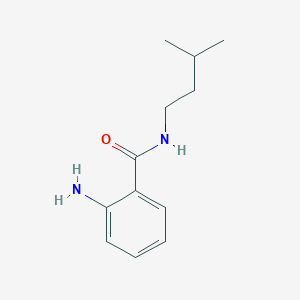
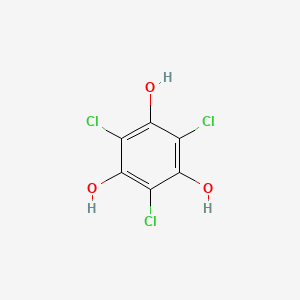
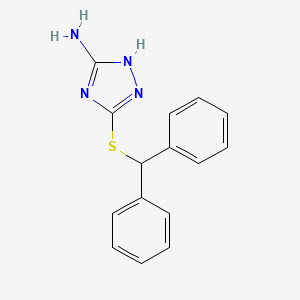
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
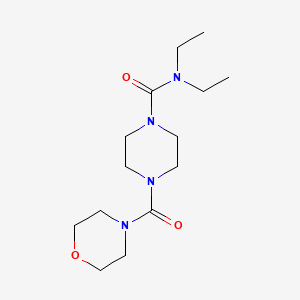
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
